20-Carboxymethylprednisolone

説明

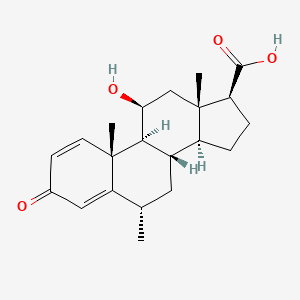

Structure

2D Structure

3D Structure

特性

IUPAC Name |

(6S,8S,9S,10R,11S,13S,14S,17S)-11-hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O4/c1-11-8-13-14-4-5-15(19(24)25)21(14,3)10-17(23)18(13)20(2)7-6-12(22)9-16(11)20/h6-7,9,11,13-15,17-18,23H,4-5,8,10H2,1-3H3,(H,24,25)/t11-,13-,14-,15+,17-,18+,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZBRKPUEHFORFL-RSORPYMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC(C3(CC(C2C4(C1=CC(=O)C=C4)C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@H]2[C@@H]3CC[C@@H]([C@]3(C[C@@H]([C@@H]2[C@@]4(C1=CC(=O)C=C4)C)O)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

229019-44-7 | |

| Record name | 11beta-Hydroxy-6alpha-methyl-3-oxoandrosta-1,4-diene-17beta-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0229019447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11.BETA.-HYDROXY-6.ALPHA.-METHYL-3-OXOANDROSTA-1,4-DIENE-17.BETA.-CARBOXYLIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I3082IBD9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Elucidation of Metabolic Pathways and Enzymatic Transformations

Characterization of Biotransformation Pathways Leading to 20-Carboxymethylprednisolone

The biotransformation of prednisolone (B192156) is a multifaceted process designed to increase its water solubility, thereby facilitating its excretion from the body. This process involves a variety of chemical modifications to the parent drug molecule.

Hepatic Metabolism Processes

The liver is the principal site for the metabolism of corticosteroids like prednisolone. nih.govnih.gov Prednisone (B1679067), a prodrug, is first converted to its active form, prednisolone, in the liver. clinpgx.org Subsequently, prednisolone undergoes extensive hepatic metabolism. nih.gov These processes are generally categorized into Phase I and Phase II reactions. Phase I reactions introduce or expose functional groups, while Phase II reactions conjugate the modified compound with endogenous molecules to increase its hydrophilicity.

Although the direct pathway to this compound is not explicitly described, it is plausible that its formation involves oxidative processes acting on the side chain of the prednisolone molecule.

Renal Elimination Pathways as Hydrophilic Byproducts

The kidneys play a crucial role in the elimination of prednisolone and its metabolites. nih.gov The metabolic conversions that occur in the liver result in more polar, water-soluble compounds that can be more readily excreted in the urine. Unchanged prednisolone can also be eliminated via the kidneys, but this accounts for a smaller fraction of its total clearance. The formation of hydrophilic byproducts is essential for efficient renal clearance. In cases of impaired liver or kidney function, the metabolism and excretion of corticosteroids can be delayed, potentially increasing the risk of systemic toxicity. nih.gov

Identification of Specific Enzymes Involved in its Formation

The biotransformation of prednisolone is catalyzed by a diverse group of enzymes, primarily located in the liver. These include both Cytochrome P450 (CYP450) and non-CYP enzymes.

Role of Cytochrome P450 Enzymes (CYP450) in Steroid Metabolism

The Cytochrome P450 superfamily of enzymes is a major contributor to the Phase I metabolism of a wide array of drugs and endogenous compounds, including steroids. nih.gov Specifically, the CYP3A subfamily, and particularly CYP3A4, is known to be involved in the metabolism of prednisolone. clinpgx.orgsmpdb.ca CYP3A4 is responsible for the 6β-hydroxylation of prednisolone, a significant metabolic pathway. clinpgx.org While the direct involvement of CYP450 enzymes in the formation of this compound has not been definitively established, it is conceivable that these enzymes could catalyze initial oxidative steps on the prednisolone side chain.

Contribution of Non-CYP Enzymes in the Formation Pathway

In addition to CYP450 enzymes, a variety of non-CYP enzymes also participate in the metabolism of prednisolone. evotec.com These include aldo-keto reductases (AKRs) and UDP-glucuronosyltransferases (UGTs). clinpgx.orgevotec.com For instance, members of the AKR1C family are likely responsible for the reduction of the C-20 ketone of prednisone and prednisolone to their 20α- and 20β-hydroxy metabolites. clinpgx.orgclinpgx.org UGTs, such as UGT2B7, are involved in the Phase II conjugation of prednisone and its metabolites, forming glucuronide conjugates that are more easily excreted. clinpgx.org The formation of a carboxymethyl group would likely involve oxidative enzymes, potentially including aldehyde dehydrogenases (ALDH), which are part of the non-CYP enzyme family. evotec.com

Detailed Research Findings

| Pathway/Enzyme | Role in Prednisolone Metabolism | Key Findings |

| Hepatic Metabolism | Primary site of biotransformation. | Prednisone is converted to active prednisolone. Prednisolone undergoes extensive Phase I and Phase II reactions. nih.govnih.govclinpgx.org |

| Renal Elimination | Excretion of prednisolone and its hydrophilic metabolites. | Increased water solubility through metabolism facilitates urinary excretion. nih.gov |

| Intermediate Metabolites | Products of initial metabolic steps. | Major metabolites include 20α-dihydroprednisolone, 20β-dihydroprednisolone, and 6β-hydroxyprednisolone. clinpgx.org |

| CYP3A4 | Catalyzes Phase I hydroxylation. | Responsible for the 6β-hydroxylation of prednisolone. clinpgx.orgsmpdb.ca |

| Aldo-Keto Reductases (AKRs) | Catalyzes Phase I reduction. | Likely involved in the formation of 20α- and 20β-hydroxy metabolites. clinpgx.orgclinpgx.org |

| UDP-Glucuronosyltransferases (UGTs) | Catalyzes Phase II glucuronidation. | UGT2B7 is a key enzyme in the conjugation of prednisone. clinpgx.org |

Information regarding the metabolic pathways and stability of this compound is not currently available in the reviewed scientific literature.

Following a comprehensive search of scientific databases and literature, specific experimental data detailing the metabolic fate of the chemical compound this compound could not be located. The requested in-depth analysis for the specified sections and subsections, including data on enzymatic transformations, in vitro stability, and in vivo preclinical studies, is not available in publicly accessible research.

The study of a compound's metabolism is a critical component of drug discovery and development. researchgate.net Standard assays are employed to determine how a substance is processed by the body, which helps in predicting its efficacy, safety, and potential for drug interactions. wuxiapptec.com These investigations typically include:

Investigation of Metabolic Enzymes and Isoforms: Identifying the specific enzymes, often from the Cytochrome P450 (CYP) superfamily, that are responsible for metabolizing a compound. nih.govnih.gov This is crucial for understanding potential drug-drug interactions.

In Vitro Metabolic Stability and Profiling: These studies assess how stable a compound is when exposed to metabolic enzymes in a controlled laboratory setting. creative-bioarray.com Common methods include:

Microsomal Stability Assays: Using subcellular fractions from the liver (microsomes) that are rich in metabolic enzymes to determine the rate of metabolism. evotec.comcreative-bioarray.com

Hepatocyte Incubation Studies: Employing whole liver cells (hepatocytes), which provide a more complete picture of metabolism, including both Phase I and Phase II reactions. thermofisher.comnih.gov

Plasma Stability Assessments: Evaluating the compound's stability in blood plasma to understand degradation that may occur before it reaches the liver or target tissues. evotec.combioduro.com

While the methodologies for these assays are well-established, specific research applying them to this compound has not been published or is not indexed in the searched repositories. Research is available on the metabolism of the related parent compound, prednisolone, which is known to be biotransformed into various metabolites, such as 20α-dihydroprednisolone and 20β-dihydroprednisolone, in animal models. researchgate.net However, this compound is not identified as a metabolite in these studies, and no dedicated research on its own metabolic pathway was found.

Due to the absence of specific data for this compound, it is not possible to provide a scientifically accurate and detailed article that adheres to the requested outline.

In Vivo Preclinical Metabolism Studies

Cross-Species Comparison of Metabolic Profiles

In general, the liver is the primary site of metabolism for methylprednisolone (B1676475). The biotransformation of methylprednisolone involves a series of enzymatic reactions, primarily mediated by cytochrome P450 (CYP) enzymes, with the CYP3A subfamily playing a crucial role. These reactions lead to the formation of several metabolites, including this compound.

While direct comparative metabolic studies for this compound are limited, inferences can be drawn from the broader metabolism studies of its parent compound. The enzymatic machinery responsible for steroid metabolism can vary between species, which may lead to quantitative and qualitative differences in the metabolite profiles. For instance, the relative activity of different CYP3A isoforms in the liver of rats, dogs, and monkeys can influence the rate and extent of formation of this compound.

Table 1: Qualitative Comparison of Methylprednisolone Metabolism Across Species

| Parameter | Rat | Dog | Monkey |

| Primary Site of Metabolism | Liver | Liver | Liver |

| Key Metabolites | Methylprednisone, Hydroxylated metabolites, this compound | Methylprednisone, Hydroxylated metabolites, this compound | Methylprednisone, Hydroxylated metabolites, this compound |

| Reported Metabolic Pathways | Oxidation, Reduction, Hydroxylation | Oxidation, Reduction, Hydroxylation | Oxidation, Reduction, Hydroxylation |

Excretion Pathway Analysis in Preclinical Species

The elimination of this compound, as a metabolite of methylprednisolone, is expected to occur primarily through renal and biliary pathways. The physicochemical properties of the metabolite, such as its polarity, will largely determine the predominant route of excretion. As a more polar derivative of the parent compound, this compound is anticipated to be efficiently eliminated in the urine.

Detailed studies quantifying the urinary and fecal excretion of this compound in preclinical species are scarce. However, general excretion studies of methylprednisolone provide an overview of the elimination of its metabolites. Following administration of methylprednisolone, the majority of the dose is recovered in the urine in the form of its various metabolites.

Rat: In rats, it has been shown that only a very small fraction of unchanged methylprednisolone is excreted in the urine, indicating extensive metabolism. nih.gov The metabolites are the primary components found in rat urine.

Dog: Studies in dogs also point towards renal excretion as the main route for the elimination of methylprednisolone metabolites.

Monkey: Similar to other species, the excretion of methylprednisolone and its metabolites in monkeys is expected to be predominantly via the kidneys. The urine of monkeys administered the parent drug would contain a mixture of its metabolic products.

Table 2: Summary of Excretion Pathways for Methylprednisolone Metabolites

| Species | Primary Excretion Route | Urinary Excretion | Fecal/Biliary Excretion |

| Rat | Renal | Major route for metabolites | Minor route for metabolites |

| Dog | Renal | Major route for metabolites | Minor route for metabolites |

| Monkey | Renal | Major route for metabolites | Minor route for metabolites |

Molecular and Cellular Mechanisms of Action

Investigation of Receptor Interactions

The initiation of glucocorticoid signaling is predicated on the binding of the ligand to its cognate receptor.

Glucocorticoid Receptor (GR) Binding and Translocation Studies

Kinetics of Receptor-Ligand Binding

The effectiveness of a glucocorticoid is influenced by the kinetics of its interaction with the GR, including the rates of association (on-rate) and dissociation (off-rate). A longer residence time of the ligand-receptor complex can lead to a more sustained pharmacological effect. The specific kinetic parameters of the binding between 20-Carboxymethylprednisolone and the GR have not been detailed in the available literature. Understanding these kinetics is crucial for predicting the duration and intensity of its cellular effects.

Potential for Interaction with Other Nuclear Receptors

Nuclear receptors are a superfamily of ligand-activated transcription factors that regulate a wide array of physiological processes. While the primary target of glucocorticoids is the GR, the potential for cross-reactivity with other nuclear receptors, such as the mineralocorticoid receptor (MR) or peroxisome proliferator-activated receptors (PPARs), is an area of active research for many steroids. Interactions between GR and PPARα have been noted to form a negative feedback loop, which can influence energy and lipid metabolism as well as inflammatory responses. nih.gov There is currently no specific information available regarding the interaction of this compound with other nuclear receptors.

Modulation of Intracellular Signaling Pathways

Upon nuclear translocation, the this compound-GR complex would be expected to modulate gene expression through genomic mechanisms.

Genomic Mechanisms: Gene Transcription Activation and Repression

The primary mechanism of glucocorticoid action is the regulation of gene transcription. The activated GR can either increase (transactivation) or decrease (transrepression) the rate of transcription of target genes. Transactivation typically involves the GR homodimer binding directly to specific DNA sequences. In contrast, transrepression often occurs through the interaction of the GR with other transcription factors, such as nuclear factor-kappa B (NF-κB) and activator protein-1 (AP-1), thereby inhibiting their pro-inflammatory activity. nih.gov The specific genes regulated by this compound and the balance between its transactivating and transrepressing effects have not been elucidated.

For gene activation, the GR homodimer recognizes and binds to specific DNA sequences known as glucocorticoid response elements (GREs) located in the promoter regions of target genes. This binding facilitates the recruitment of coactivator proteins and the general transcription machinery, leading to an increase in gene expression. The precise affinity and interaction dynamics of the this compound-activated GR with GREs are yet to be determined.

Cross-Talk with Other Transcription Factors (e.g., NFκB)

Glucocorticoids, the class of compounds to which this compound's parent molecule belongs, exert significant anti-inflammatory effects by interfering with the signaling pathways of other transcription factors, most notably Nuclear Factor-kappa B (NF-κB). drugbank.com NF-κB is a central mediator of inflammatory responses, inducing the expression of numerous pro-inflammatory genes, including those for cytokines and chemokines. nih.gov

The activated glucocorticoid receptor (GR) can interact with NF-κB in several ways to suppress its activity. This "cross-talk" is a key component of the genomic mechanism of action for glucocorticoids. One primary mechanism involves the direct binding of the activated GR to NF-κB, which prevents NF-κB from binding to its DNA target sites and initiating the transcription of inflammatory genes. Furthermore, glucocorticoids can promote the synthesis of anti-inflammatory genes, such as Interleukin-10 (IL-10), which can indirectly inhibit NF-κB signaling. drugbank.com By inhibiting NF-κB and other inflammatory transcription factors, glucocorticoids effectively downregulate the inflammatory cascade. drugbank.com

Non-Genomic Mechanisms: Membrane-Mediated and Cytoplasmic Effects

Beyond the well-documented genomic effects that involve changes in gene expression, glucocorticoids can also elicit rapid cellular responses through non-genomic mechanisms. nih.govresearchgate.net These actions are too swift to be explained by the processes of gene transcription and protein synthesis. nih.gov Non-genomic effects are defined as any action that does not initially or directly affect gene expression but instead induces rapid events, such as the activation of signal transduction pathways. nih.gov These effects can be triggered by steroid analogs that cannot enter the cell, occur in cells lacking a nucleus, and are unaffected by inhibitors of transcription, confirming their independence from nuclear receptor activity. nih.gov

These rapid effects are thought to be mediated by several mechanisms, including physicochemical interactions with cellular membranes and the activation of cytosolic or membrane-bound glucocorticoid receptors (mGRs). bohrium.comwikipedia.org

Rapid Cellular Responses

The non-genomic actions of glucocorticoids manifest as rapid physiological and biochemical changes within minutes of administration. mdpi.com These immediate effects are critical in modulating acute cellular activities, particularly in the context of inflammation and immune response. researchgate.netnih.gov For instance, acute exposure (as early as one minute) to the glucocorticoid dexamethasone (B1670325) has been shown to inhibit the release of arachidonic acid, a key inflammatory mediator, in a manner that is independent of transcription. nih.gov

In various cell types, glucocorticoids can rapidly alter intracellular calcium homeostasis and affect smooth muscle function. nih.gov Studies on airway smooth muscle cells demonstrated that glucocorticoids could decrease basal intracellular calcium concentrations ([Ca2+]i) within 10 minutes, an effect that was insensitive to GR blockade and protein synthesis inhibition. nih.gov Similarly, protective effects of inhaled budesonide (B1683875) against allergen-induced reactions in in-vivo models were observed within 10 minutes, suggesting a non-genomic course of action. nih.gov

Interaction with Membrane Receptors and Ion Channels (e.g., Ca2+ pathways)

A key component of non-genomic signaling involves the interaction of glucocorticoids with receptors located on the cell surface, known as membrane glucocorticoid receptors (mGRs). wikipedia.orgnih.gov These receptors are distinct from the classical cytosolic GRs and are responsible for initiating rapid intracellular signaling cascades upon steroid binding. wikipedia.org The existence of mGRs has been identified in various cells, including human monocytes. nih.gov

Intracellular calcium (Ca2+) is a common second messenger involved in the non-genomic effects of steroid hormones. nih.gov Glucocorticoids can rapidly modulate cytosolic calcium levels, though the effect can vary depending on the cell type. nih.gov In human bronchial epithelial cells and rat thymocytes, acute exposure to glucocorticoids leads to a decrease in basal [Ca2+]i. nih.gov This rapid modulation of ion pathways is believed to be mediated by membrane-associated receptors that can trigger downstream signaling events, such as the activation of G-proteins and protein kinases. nih.gov These membrane-initiated events allow for immediate cellular responses that complement the longer-term genomic effects. nih.gov

| Mechanism Category | Key Features | Time Frame | Mediators |

| Genomic (Cross-Talk) | Repression of pro-inflammatory genes | Hours to days | Cytosolic Glucocorticoid Receptor (GR), NF-κB |

| Non-Genomic | Rapid signaling, independent of transcription | Seconds to minutes | Membrane Glucocorticoid Receptors (mGRs), Ion Channels (Ca2+) |

Cellular Uptake and Transport Mechanisms

The entry of this compound and related glucocorticoids into cells is a critical step for initiating their biological effects, whether genomic or non-genomic. This process can occur through several mechanisms, ranging from simple diffusion to more complex, energy-dependent pathways.

Passive Diffusion across Cellular Membranes

The primary mechanism by which glucocorticoids like the parent compound methylprednisolone (B1676475) enter cells is through passive diffusion. nih.gov Due to their lipophilic steroid structure, these molecules can readily pass through the lipid bilayer of the plasma membrane to reach the cytoplasm. Once inside, they can bind to intracellular glucocorticoid receptors to initiate the classical genomic signaling cascade. nih.gov This mode of transport does not require cellular energy and is driven by the concentration gradient of the compound across the membrane.

Endocytic Pathways (e.g., Clathrin-mediated, Caveolae-mediated, Macropinocytosis)

While passive diffusion is the main route of entry for free glucocorticoids, cellular uptake can also occur via energy-dependent endocytic pathways. These processes are generally more involved in the uptake of larger molecules or particle-bound substances. nih.gov Though less characterized for small-molecule steroids, these pathways may be relevant for modified or conjugated forms of the compounds.

Endocytosis is a process where the cell internalizes substances by engulfing them with its membrane. Major endocytic pathways include:

Clathrin-mediated endocytosis: This pathway involves the protein clathrin, which helps form small vesicles in the plasma membrane to internalize receptor-ligand complexes.

Caveolae-mediated endocytosis: These flask-shaped invaginations in the plasma membrane, rich in the protein caveolin, are involved in cellular transport. This pathway is considered a primary entry route for particles larger than 200 nm. nih.gov

Macropinocytosis: This is a non-specific process where the cell engulfs large volumes of extracellular fluid and its contents.

The utilization of these pathways is dependent on the specific cell type and the nature of the molecule being transported. nih.gov For example, studies on nanoparticle uptake have shown that different cell lines may preferentially use different endocytic mechanisms. nih.govnih.gov

| Transport Mechanism | Description | Energy Requirement | Key Proteins Involved |

| Passive Diffusion | Movement across the lipid bilayer down a concentration gradient. | No | None |

| Clathrin-mediated Endocytosis | Formation of clathrin-coated vesicles for internalization. | Yes | Clathrin |

| Caveolae-mediated Endocytosis | Internalization via flask-shaped membrane pits. | Yes | Caveolin |

| Macropinocytosis | Non-specific engulfment of extracellular fluid. | Yes | Actin |

Impact on Cellular Physiology in Preclinical Models

The primary mechanism of action for glucocorticoids involves the regulation of gene expression. Upon entering the cell, the drug binds to the glucocorticoid receptor (GR), leading to the translocation of the drug-receptor complex into the nucleus, where it modulates the transcription of target genes. Transcriptome analysis, such as RNA-sequencing (RNA-Seq), has been instrumental in identifying the wide range of genes regulated by glucocorticoids.

In a representative study using dexamethasone, a potent synthetic glucocorticoid, on primary human airway smooth muscle (ASM) cells, RNA-Seq identified 316 differentially expressed genes. nih.gov This highlights the extensive impact of glucocorticoids on the cellular transcriptome. The regulated genes include both well-established glucocorticoid-responsive genes and novel targets. nih.govplos.org This broad-scale change in gene expression underlies the diverse physiological effects of glucocorticoids, from anti-inflammatory to metabolic actions. Given that this compound is a derivative of prednisolone (B192156), it is expected to exert its effects through similar modulation of a wide array of genes, influencing numerous cellular pathways.

Table 1: Examples of Glucocorticoid-Responsive Genes Identified by RNA-Seq in Human ASM Cells

| Gene Symbol | Known Function/Association | Regulation by Dexamethasone |

| DUSP1 | Dual specificity phosphatase 1, negative regulator of MAP kinase pathways | Upregulated |

| KLF15 | Krüppel-like factor 15, transcription factor involved in metabolism | Upregulated |

| PER1 | Period circadian protein homolog 1, component of the circadian clock | Upregulated |

| TSC22D3 | TSC22 domain family member 3 (GILZ), mediates anti-inflammatory effects | Upregulated |

| CRISPLD2 | Cysteine-rich secretory protein LCCL domain containing 2 | Upregulated |

This table is based on data from studies on dexamethasone and represents the expected type of gene regulation by glucocorticoids like this compound. nih.gov

Changes in gene transcription directly lead to alterations in protein synthesis. The regulation of protein expression is a complex process where the rate of protein synthesis is often the predominant factor determining the final protein levels within a cell. nih.govnih.gov For genes upregulated by this compound, an increase in corresponding mRNA levels would be followed by an increased rate of synthesis of the encoded proteins.

For example, studies on the glucocorticoid-responsive gene CRISPLD2 demonstrated that treatment with dexamethasone significantly increased both CRISPLD2 mRNA and protein expression in airway smooth muscle cells. nih.govplos.org This illustrates the direct link between the transcriptional changes induced by glucocorticoids and the subsequent alteration of the cellular proteome. The new proteins synthesized are responsible for executing the physiological response to the drug. Therefore, the therapeutic and side effects of this compound are ultimately mediated by the proteins whose synthesis is either induced or repressed following its administration.

A cornerstone of the therapeutic efficacy of glucocorticoids is their potent anti-inflammatory activity. This is achieved through the profound modulation of a wide range of inflammatory mediators. This compound is expected to inhibit the expression and function of pro-inflammatory cytokines and chemokines, which are small proteins that signal and recruit immune cells to a site of inflammation. nih.gov

Furthermore, glucocorticoids are known to suppress the activity of key pro-inflammatory enzymes. nih.gov One of the most important of these is Cyclooxygenase-2 (COX-2), an enzyme responsible for the synthesis of prostaglandins (B1171923), which are potent inflammatory mediators. nih.govresearchgate.net The anti-inflammatory effects of glucocorticoids are, in part, mediated by the repression of the gene encoding COX-2. Research has also identified glucocorticoid-inducible proteins, such as CRISPLD2, that can modulate cytokine function. For instance, the knockdown of CRISPLD2 has been shown to increase the expression of the pro-inflammatory cytokines IL-6 and IL-8, suggesting that its induction by glucocorticoids contributes to their anti-inflammatory effect. nih.govplos.org

Glucocorticoids, including prednisolone and its derivatives, have significant effects on cell fate, particularly in cells of the immune system. They are widely known to induce apoptosis (programmed cell death) and inhibit the proliferation of lymphocytes, which is a key component of their immunosuppressive and anti-leukemic actions.

Preclinical studies have consistently demonstrated these effects in various cancer cell lines. For example, prednisolone has been shown to exert anti-proliferative and apoptotic effects on the K562 chronic myeloid leukemia cell line. Similarly, high-dose methylprednisolone treatment in patients with acute lymphoblastic leukemia (ALL) resulted in a significant increase in the apoptosis of lymphoblasts while simultaneously promoting the proliferation of myeloid lineage cells. nih.gov The induction of apoptosis is a critical mechanism in the treatment of lymphoid malignancies. Studies on the T-ALL cell line CCRF-CEM have shown that prednisolone induces apoptosis in a time- and dose-dependent manner. researchgate.net It is through these effects on cell proliferation and survival that this compound is expected to exert its therapeutic effects in relevant disease models.

Table 2: Effects of Prednisolone/Methylprednisolone on Cell Fate in Leukemia Models

| Cell Line/Patient Group | Compound | Observed Effect | Reference |

| K562 (Chronic Myeloid Leukemia) | Prednisolone | Inhibition of cell growth, cytotoxic activity | |

| Children with ALL | Methylprednisolone | Increased apoptosis of lymphoblasts | nih.gov |

| CCRF-CEM (T-Acute Lymphoblastic Leukemia) | Prednisolone | Dose- and time-dependent induction of apoptosis | researchgate.net |

Preclinical Investigation Models and Methodologies

In Vitro Cellular and Tissue Culture Models

In vitro models are indispensable tools in early-stage preclinical research, offering a controlled environment to study the direct effects of a compound on cells and tissues, free from the systemic complexities of a whole organism.

The initial step in characterizing the bioactivity of 20-Carboxymethylprednisolone involves assessing its effects on various specific cell lines. This methodology allows for a reproducible and high-throughput analysis of cellular responses.

Detailed Research Findings:

Currently, there is no publicly available scientific literature detailing the assessment of cellular responses to this compound in specific cell lines. Research in this area would typically involve exposing a panel of relevant cell lines (e.g., immune cells, inflammatory cells, or disease-specific cell types) to the compound and measuring various endpoints.

Interactive Data Table: Hypothetical Cellular Response Assessment

The following table is a hypothetical representation of data that would be generated from such studies and is for illustrative purposes only, as no actual data has been published.

| Cell Line | Assay Type | Measured Endpoint | Hypothetical Result |

| Macrophage (RAW 264.7) | Cytokine Secretion | TNF-α levels | Dose-dependent decrease |

| T-lymphocyte (Jurkat) | Proliferation Assay | Cell Viability | Inhibition at high concentrations |

| Fibroblast (NIH/3T3) | Gene Expression | Collagen I mRNA | No significant change |

Organotypic slice cultures represent a more complex in vitro model, as they preserve the three-dimensional architecture and cellular heterogeneity of a specific tissue. nih.gov These models are particularly useful for studying tissue-level responses to a compound. springernature.comnih.gov

Detailed Research Findings:

There is no published research available that has utilized organotypic slice culture models to investigate the effects of this compound. Such studies would involve preparing thin slices of a relevant organ (e.g., skin, lung, or synovial tissue), maintaining them in culture, and then treating them with the compound to observe effects on tissue structure, cell viability, and inflammatory markers.

To model the intricate communication between different cell types within a tissue, co-culture systems are employed. biorxiv.orgfrontiersin.org These systems allow researchers to study how this compound might modulate the interactions between, for example, immune cells and structural cells. championsoncology.comnih.gov

Detailed Research Findings:

No scientific studies have been published that describe the use of co-culture systems to examine the effects of this compound. A typical experiment might involve co-culturing lymphocytes with fibroblasts to simulate an inflammatory environment and then assessing how the compound alters the production of inflammatory mediators and cell-to-cell signaling.

In Vivo Animal Models

Rodent models are frequently the first step in in vivo testing due to their well-characterized genetics, relatively low cost, and established disease models.

Detailed Research Findings:

There is a lack of published scientific literature on the pharmacological characterization of this compound in any rodent models. Such research would typically involve administering the compound to mice or rats and evaluating its anti-inflammatory or immunomodulatory effects in established models of diseases like arthritis, asthma, or inflammatory bowel disease. Pharmacokinetic studies to determine absorption, distribution, metabolism, and excretion would also be a critical component.

Interactive Data Table: Hypothetical Pharmacological Findings in a Rodent Model

The following table is a hypothetical representation of data from a rodent study and is for illustrative purposes only, as no actual data has been published.

| Rodent Model | Disease Model | Key Parameter Measured | Hypothetical Finding |

| Mouse (BALB/c) | Ovalbumin-induced asthma | Airway hyperresponsiveness | Significant reduction |

| Rat (Lewis) | Adjuvant-induced arthritis | Paw swelling | Dose-dependent inhibition |

| Mouse (C57BL/6) | Pharmacokinetics | Plasma half-life | 2.5 hours |

Non-rodent models can be crucial for specific research questions, particularly when metabolic pathways differ significantly from rodents or for diseases that are better modeled in other species. For instance, the horse is a relevant model for studying the metabolism of corticosteroids like prednisolone (B192156). nih.govbioscientifica.comnih.gov

Detailed Research Findings:

There are no available scientific reports on studies of this compound in any non-rodent animal models. While studies on the parent compound, prednisolone, and its other metabolites have been conducted in horses to understand its metabolism and disposition, specific data for the this compound metabolite are not present in the current body of scientific literature. bioscientifica.com

Advanced Research Methods in Preclinical Studies

Advanced research methodologies are indispensable for a deeper understanding of the molecular mechanisms underlying the activity of this compound. These techniques can provide comprehensive data on its effects on various biological systems at the molecular level.

"Omics" technologies offer a holistic view of the molecular changes induced by a compound.

Proteomics: This approach would be used to identify and quantify the entire set of proteins expressed in a biological sample following treatment with this compound. Techniques like two-dimensional electrophoresis (2DE) followed by mass spectrometry (MS) can reveal changes in protein expression that are critical to the inflammatory response. nih.gov For example, proteomics could identify the upregulation or downregulation of specific enzymes or signaling proteins involved in inflammatory pathways.

Metabolomics: Metabolomic profiling provides a snapshot of the small-molecule metabolites present in a cell, tissue, or organism. broadinstitute.org By analyzing the metabolome, researchers can understand how this compound alters metabolic pathways associated with inflammation. Mass spectrometry-based platforms are commonly used for these analyses. nih.gov

Lipidomics: As lipids play a crucial role in inflammation, lipidomics is a key tool for investigating the effects of this compound. nih.gov This involves the comprehensive analysis of lipids in a biological system. Techniques such as liquid chromatography-mass spectrometry (LC-MS) can be used to identify and quantify changes in pro-inflammatory and anti-inflammatory lipid mediators. nih.gov

| Omics Approach | Key Applications for this compound | Common Techniques |

| Proteomics | Identifying protein targets, understanding pathway modulation | 2D-PAGE, Mass Spectrometry (e.g., MALDI-TOF, ESI-MS) |

| Metabolomics | Assessing metabolic pathway alterations, biomarker discovery | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) |

| Lipidomics | Analyzing changes in inflammatory lipid mediators | Liquid Chromatography-Mass Spectrometry (LC-MS), Shotgun Lipidomics |

To understand the mechanism of action of this compound, it is essential to determine its subcellular distribution. Advanced imaging techniques can visualize the compound within cells. Confocal laser scanning microscopy (CLSM) is a powerful tool for this purpose. By labeling this compound with a fluorescent tag, its uptake and localization in different cellular compartments, such as the cytoplasm, nucleus, or mitochondria, can be tracked in real-time in living cells. nih.gov This information is vital for correlating its location with its biological activity, especially since its parent compound, methylprednisolone (B1676475), acts by binding to intracellular receptors and translocating to the nucleus. nih.gov

Analytical and Bioanalytical Methodologies for Research

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone of analytical chemistry for separating complex mixtures. For compounds like 20-Carboxymethylprednisolone, various chromatographic methods are employed, often coupled with mass spectrometry for enhanced sensitivity and specificity.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a predominant and powerful technique for the quantitative analysis of corticosteroids and their metabolites in biological fluids. nih.gov Its high sensitivity and selectivity make it the ideal tool for detecting compounds at low concentrations in complex matrices such as plasma and urine. nih.govnih.gov The technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov

In a typical LC-MS/MS workflow, the sample is first subjected to preparation steps, which may include hydrolysis and liquid-liquid extraction. nih.gov The extract is then injected into the LC system, where the components are separated on a column (commonly a C18 reversed-phase column). amazonaws.comresearchgate.net The separated components then enter the mass spectrometer. For quantification, the Multiple Reaction Monitoring (MRM) mode is often used, where a specific precursor ion of the target analyte is selected and fragmented to produce a characteristic product ion. amazonaws.comnih.gov This specific transition provides excellent selectivity and sensitivity. For identifying unknown metabolites, scan modes like precursor ion scans and neutral loss scans are employed to detect molecules that share common structural fragments with the parent drug. nih.govijpras.com

Table 1: Illustrative LC-MS/MS Parameters for Corticosteroid Analysis

| Parameter | Typical Value/Condition |

|---|---|

| LC Column | Reversed-Phase C18 (e.g., 100 mm x 3.9 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Ammonium Formate Buffer |

| Flow Rate | 0.8 - 1.0 mL/min |

| Ionization Mode | Electrospray Ionization (ESI), Positive or Negative |

| Acquisition Mode | Multiple Reaction Monitoring (MRM) |

| Example Precursor Ion (m/z) for Prednisolone (B192156) | 361.2 |

| Example Product Ion (m/z) for Prednisolone | 343.2 |

Gas chromatography-mass spectrometry (GC-MS) serves as another robust technique for the analysis of steroids. nih.gov It is particularly valuable for structural characterization because the electron ionization (EI) source produces extensive and reproducible fragmentation patterns, which act as a molecular fingerprint. nih.gov

A critical prerequisite for GC-MS analysis of corticosteroids like this compound is a derivatization step. nih.gov These compounds are generally not volatile enough for direct GC analysis. Derivatization, typically through trimethylsilylation, replaces active hydrogen atoms with trimethylsilyl (B98337) (TMS) groups, increasing the volatility and thermal stability of the analyte. nih.gov Following separation on the GC column, the derivatized molecules are fragmented and detected by the mass spectrometer. The resulting mass spectra provide rich structural information that can be used to identify the compound and its metabolites. youtube.com However, for highly polar and polyoxygenated metabolites, achieving adequate derivatization and chromatographic performance can be challenging. upf.edu

Table 2: General Workflow for GC-MS Analysis of Corticosteroids

| Step | Description |

|---|---|

| 1. Sample Extraction | Isolation of analytes from the biological matrix. |

| 2. Derivatization | Reaction with a silylating agent (e.g., MSTFA/TMCS) to increase volatility. |

| 3. GC Separation | Separation of derivatized compounds on a capillary column based on boiling point and polarity. |

| 4. Ionization | Fragmentation of analytes using Electron Ionization (EI). |

| 5. Mass Analysis | Separation and detection of fragment ions based on their mass-to-charge ratio. |

High-Performance Liquid Chromatography (HPLC), often equipped with an ultraviolet (UV) detector, is a widely used technique for the determination and quantification of corticosteroids in pharmaceutical products and biological samples. nih.govresearchgate.net The method is valued for its robustness, reproducibility, and cost-effectiveness.

The separation principle relies on the distribution of the analyte between a stationary phase (packed into a column) and a liquid mobile phase. nih.gov For corticosteroids, reversed-phase HPLC with a C18 column is the most common approach. researchgate.net A mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile or methanol (B129727) is used to elute the compounds from the column. nih.gov Detection is commonly performed by monitoring the UV absorbance at a specific wavelength, as the steroidal A-ring contains a chromophore that absorbs UV light. nih.gov The retention time is used for identification, while the peak area is proportional to the concentration of the compound. youtube.com

Table 3: Typical HPLC Method Parameters for Corticosteroid Separation

| Parameter | Typical Condition |

|---|---|

| Instrument | HPLC system with UV/Vis or Photodiode Array (PDA) Detector |

| Column | BDS C18 (250 mm × 4.6 mm × 5 µm) |

| Mobile Phase | Water: Acetonitrile: Glacial Acetic Acid (e.g., 63:35:2 v/v/v) |

| Flow Rate | 2.0 mL/min |

| Detection Wavelength | 254 nm |

| Injection Volume | 20 µL |

Spectroscopic and Spectrometric Characterization

While chromatographic methods are excellent for separation and quantification, spectroscopic and spectrometric techniques are indispensable for the unambiguous structural elucidation of novel compounds and metabolites.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of organic compounds, including steroid metabolites. libretexts.org It relies on the magnetic properties of atomic nuclei (most commonly ¹H and ¹³C) and provides detailed information about the chemical environment of each atom in a molecule. youtube.com

Through a suite of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments, it is possible to map out the complete carbon skeleton and the placement of protons and functional groups. libretexts.org This allows for the definitive identification of metabolic modification sites, such as hydroxylation, reduction, or conjugation, and the determination of the stereochemistry of the resulting metabolite. For instance, ¹³C NMR chemical shifts are highly sensitive to the stereochemistry and substitution patterns within the steroid nucleus, making it a powerful technique for characterizing pregnane-type structures related to this compound. researchgate.net

Table 4: Information Gained from Key NMR Experiments for Metabolite Elucidation

| NMR Experiment | Primary Information Provided |

|---|---|

| ¹H NMR | Number of different proton types, their chemical environment, and spin-spin coupling between neighboring protons. |

| ¹³C NMR | Number and type of carbon atoms (e.g., C, CH, CH₂, CH₃). |

| COSY (Correlation Spectroscopy) | Shows ¹H-¹H spin-spin couplings, identifying protons on adjacent carbons. |

| HSQC (Heteronuclear Single Quantum Coherence) | Correlates directly bonded ¹H and ¹³C atoms. |

| HMBC (Heteronuclear Multiple Bond Correlation) | Shows correlations between protons and carbons that are two or three bonds apart, helping to connect molecular fragments. |

Modern drug metabolism studies heavily rely on advanced mass spectrometry techniques, particularly high-resolution mass spectrometry (HRMS), for the identification and profiling of metabolites. nih.govijpras.com Instruments such as Time-of-Flight (TOF), Orbitrap, and Fourier-transform ion cyclotron resonance (FT-ICR) mass spectrometers provide highly accurate mass measurements. ijpras.com

The primary advantage of HRMS is its ability to determine the elemental composition of a parent drug and its metabolites from their exact masses. thermofisher.com This significantly narrows down the potential chemical formulas for an unknown metabolite. When combined with tandem mass spectrometry (MS/MS), where ions are fragmented, HRMS provides both the accurate mass of the precursor ion and its fragment ions. nih.gov By comparing the fragmentation pattern of a metabolite to that of the parent drug, researchers can deduce the structure of the metabolite and pinpoint the site of metabolic change. This "fragmentation mapping" is a cornerstone of modern metabolite identification strategies. ijpras.com

Table 5: Comparison of Advanced Mass Spectrometry Techniques for Metabolite Profiling

| Technique | Key Feature | Application in Metabolite ID |

|---|---|---|

| Quadrupole Time-of-Flight (Q-TOF) | High resolution and accurate mass for both precursor and product ions. | Provides elemental composition of fragments, enhancing structural confirmation. |

| Orbitrap | Very high resolution and mass accuracy. | Confidently distinguishes between isobaric (same nominal mass) metabolites and endogenous interferences. |

| Tandem MS (MSⁿ) | Multiple stages of fragmentation. | Provides detailed fragmentation pathways to help elucidate complex structures. |

Method Development and Validation for Biological Matrices

The development and validation of robust analytical methods are paramount for the accurate quantification of this compound in complex biological matrices. While specific validated methods for this compound are not extensively documented in publicly available literature, established methodologies for the parent compound, prednisolone, and other corticosteroids provide a strong foundation for developing and validating suitable assays. These methods typically require adaptation and rigorous validation to ensure they are applicable to this compound.

Sample Preparation Techniques from Biological Fluids and Tissues

Effective sample preparation is a critical step to remove interfering substances from biological matrices and to concentrate the analyte of interest, thereby improving the accuracy and sensitivity of the analysis. The choice of technique depends on the nature of the biological matrix (e.g., plasma, urine, tissue), the physicochemical properties of the analyte, and the analytical method to be used. For compounds structurally similar to this compound, such as prednisolone, several techniques are commonly employed.

Liquid-Liquid Extraction (LLE): This is a widely used technique for the extraction of corticosteroids from biological fluids. scispace.comuchile.cl It involves the partitioning of the analyte between the aqueous biological sample and an immiscible organic solvent. The selection of the organic solvent is crucial and is based on the polarity of the analyte. For prednisolone, solvents like ethyl acetate (B1210297), diethyl ether, and dichloromethane (B109758) have been utilized. pharmacyjournal.net

Solid-Phase Extraction (SPE): SPE is another common and often more efficient technique for sample clean-up and concentration. nih.gov It utilizes a solid sorbent material packed in a cartridge to retain the analyte from the liquid sample. The analyte is then eluted with a small volume of a suitable solvent. SPE can offer higher recovery and cleaner extracts compared to LLE. scispace.comuchile.cl For plasma and urine samples containing prednisolone, SPE has been successfully applied. scispace.comuchile.cl

Protein Precipitation (PPT): This is a simpler and faster method often used for plasma and blood samples. nih.govtandfonline.comnih.gov It involves adding a precipitating agent, such as a polar organic solvent like methanol or acetonitrile, to the sample to denature and precipitate proteins. nih.govtandfonline.comnih.gov The supernatant, containing the analyte, is then separated by centrifugation. While quick, PPT may result in less clean extracts compared to LLE or SPE. For the analysis of prednisolone in plasma, protein precipitation with methanol has been shown to be effective. nih.govtandfonline.com

Tissue Homogenization: For the analysis of analytes in solid tissues, such as the liver, an initial homogenization step is required. nih.govtandfonline.comuu.nl This involves disrupting the tissue structure to release the analyte into a suitable solvent. Methanol is often used as a homogenization solvent for the extraction of prednisolone from liver tissue, as it also serves to precipitate proteins and inactivate enzymes that could potentially degrade the analyte. nih.govtandfonline.comuu.nl

A summary of sample preparation techniques applicable to corticosteroids like prednisolone is presented in Table 1.

Table 1: Comparison of Sample Preparation Techniques for Corticosteroids in Biological Matrices

| Technique | Principle | Advantages | Disadvantages | Common Matrices |

| Liquid-Liquid Extraction (LLE) | Partitioning of analyte between two immiscible liquid phases. | Simple, cost-effective. | Can be labor-intensive, may form emulsions. | Plasma, Urine, Whole Blood scispace.comuchile.cl |

| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and then eluted. | High recovery, clean extracts, can be automated. | Higher cost, requires method development. | Plasma, Urine scispace.comuchile.clnih.gov |

| Protein Precipitation (PPT) | Proteins are precipitated out of solution using a solvent or acid. | Fast, simple, high throughput. | Less clean extracts, potential for matrix effects. | Plasma, Blood nih.govtandfonline.comnih.gov |

| Tissue Homogenization | Mechanical disruption of tissue to release the analyte. | Necessary for solid tissue analysis. | Can be time-consuming, requires specialized equipment. | Liver, other tissues nih.govtandfonline.comuu.nl |

Sensitivity and Specificity in Complex Biological Systems

Achieving high sensitivity and specificity is a primary goal in the development of bioanalytical methods, especially for quantifying low concentrations of analytes in complex biological matrices.

Sensitivity , often defined by the lower limit of quantitation (LLOQ), is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable accuracy and precision. For corticosteroids, highly sensitive methods are often required. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique that offers excellent sensitivity for the detection of prednisolone and related compounds, with LLOQs typically in the low ng/mL range. nih.govnih.gov For instance, a validated LC-MS/MS method for prednisolone in human plasma reported an LLOQ of 2.00 ng/mL. nih.gov Another method achieved an LLOQ of 7.8 ng/mL for prednisolone in unauthorized medicinal powders. nih.gov

Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, such as endogenous substances, metabolites, or co-administered drugs. Chromatographic separation, particularly with high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), is crucial for achieving specificity. scispace.comuchile.clpharmacyjournal.net The use of a selective detector, such as a tandem mass spectrometer, further enhances specificity by monitoring specific precursor-to-product ion transitions for the analyte of interest. nih.gov For example, in the analysis of prednisolone, chromatographic separation is essential to distinguish it from structurally similar endogenous steroids like cortisol, which can have similar fragmentation patterns in mass spectrometry. nih.govresearchgate.net

The combination of efficient chromatographic separation with the high selectivity of tandem mass spectrometry provides the high degree of specificity required for accurate quantification in complex biological systems. nih.gov

Quantitative Analysis Methodologies

For the quantitative analysis of corticosteroids like prednisolone and, by extension, this compound, liquid chromatography coupled with a suitable detector is the most widely used methodology.

High-Performance Liquid Chromatography (HPLC) with UV Detection: HPLC with ultraviolet (UV) detection is a well-established technique for the quantification of corticosteroids. scispace.comuchile.clpharmacyjournal.net The method relies on the analyte having a chromophore that absorbs UV light at a specific wavelength. For prednisolone, detection is typically carried out at around 245 nm. uu.nl While robust and widely available, HPLC-UV may lack the sensitivity and specificity of mass spectrometric methods, particularly at low concentrations in complex matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is considered the gold standard for quantitative bioanalysis due to its high sensitivity, specificity, and wide dynamic range. nih.govbioscientifica.com This technique combines the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry. The use of multiple reaction monitoring (MRM) mode allows for the specific detection of the analyte by monitoring a unique precursor ion and its characteristic product ions. Numerous validated LC-MS/MS methods have been reported for the quantification of prednisolone in various biological matrices. nih.govnih.govresearchgate.net

The validation of these quantitative methods typically involves assessing parameters such as linearity, accuracy, precision, selectivity, and stability, following guidelines from regulatory agencies. pharmacompass.com The performance characteristics of a typical validated LC-MS/MS method for prednisolone are summarized in Table 2.

Table 2: Performance Characteristics of a Validated LC-MS/MS Method for Prednisolone in Human Plasma

| Parameter | Typical Value/Range | Reference |

| Linearity Range | 2.00 - 1000 ng/mL | nih.gov |

| Lower Limit of Quantitation (LLOQ) | 2.00 ng/mL | nih.gov |

| Intra-run Precision (%CV) | < 15% | nih.gov |

| Inter-run Precision (%CV) | < 15% | nih.gov |

| Accuracy (% Bias) | Within ±15% | nih.gov |

| Recovery | 60 - 84% | bioscientifica.com |

It is important to reiterate that while these methodologies are well-established for prednisolone, their application to this compound would necessitate thorough method development and validation to ensure accurate and reliable results.

Structural Modification and Analogues Research

Design Principles for 20-Carboxymethylprednisolone Analogues

The design of new analogues of this compound is a scientifically driven process that relies on understanding the relationship between the molecule's structure and its biological activity, as well as the critical role of its three-dimensional arrangement.

The foundational principle in designing this compound analogues is the structure-activity relationship (SAR). For corticosteroids, it is well-established that specific structural features are crucial for anti-inflammatory activity. These include the 1,4-diene-3-one system in the A-ring, the 11β-hydroxyl group, and the 17α-hydroxyl group. The C20-carboxymethyl group of this compound serves as a versatile handle for chemical modification, primarily through the formation of esters and amides.

The rationale behind creating these derivatives is to modulate the physicochemical properties of the molecule, such as lipophilicity, solubility, and metabolic stability. By converting the carboxylic acid into a series of esters or amides, researchers can fine-tune these properties to potentially enhance drug delivery to target tissues, prolong duration of action, or create "soft drugs" that are active locally but are rapidly metabolized to the inactive parent acid upon entering systemic circulation, thereby reducing systemic side effects. For instance, the synthesis of nitro-esters of prednisolone (B192156), such as NCX-1015 (prednisolone 21-[(4-nitro-oxymethyl)benzoate]), was designed to combine the anti-inflammatory properties of the glucocorticoid with the vasodilatory and cytoprotective effects of nitric oxide (NO). nih.gov

The biological activity of corticosteroids is highly dependent on their stereochemistry. The specific three-dimensional arrangement of atoms in the steroid nucleus is critical for effective binding to the glucocorticoid receptor. During the synthesis of analogues from this compound, it is imperative to maintain the native stereochemistry of the prednisolone core.

When modifications are introduced at the C20 position, new stereocenters can potentially be created, leading to diastereomers. It is crucial to control the stereochemical outcome of these reactions, as different stereoisomers can exhibit significantly different biological activities and metabolic profiles. While specific biocatalytic approaches for the stereoselective synthesis of this compound analogues are not yet widely reported, the use of enzymes in steroid synthesis is a growing field. Biocatalysis offers the potential for highly stereoselective reactions under mild conditions, which would be advantageous in the synthesis of these complex molecules.

Synthetic Methodologies for Novel Derivatives

The creation of novel this compound derivatives involves a range of synthetic techniques, from traditional organic chemistry to emerging biocatalytic methods.

The primary chemical strategy for generating analogues of this compound involves the derivatization of the carboxylic acid group. A common precursor for these syntheses is the methyl ester of this compound, often referred to as methyl prednisolonate.

One established pathway to methyl prednisolonate begins with the mild oxidation of prednisolone. nih.gov This can be achieved using reagents such as methanolic cupric acetate (B1210297) to form the corresponding 21-aldehyde. nih.gov Subsequent oxidation of the aldehyde, for instance with potassium cyanide and manganese dioxide in a mixture of methanol (B129727) and acetic acid, yields the methyl ester. nih.gov This reaction is thought to proceed through a cyanohydrin intermediate that is then oxidized to an α-ketonitrile before being converted to the methyl ester. nih.gov

Once the methyl ester or the free carboxylic acid is obtained, a variety of standard esterification and amidation reactions can be employed to synthesize a library of analogues. For example, the synthesis of nitro-esters of prednisolone has been accomplished by esterifying the 21-hydroxyl group of prednisolone with various linkers containing a nitrooxy moiety. nih.gov These linkers can be alkyl chains or aromatic groups, allowing for a range of derivatives with different properties. nih.gov

While chemical synthesis is versatile, biocatalysis is gaining attention for its potential in green and highly selective steroid modifications. Enzymes, such as hydrolases and oxidoreductases, can operate under mild conditions and exhibit high regio- and stereoselectivity, which is particularly valuable in complex steroid chemistry.

In the context of prednisolone and related corticosteroids, microorganisms from the Rhodococcus genus have been shown to catalyze reactions such as Δ1-dehydrogenation and C20 carbonyl reduction. nih.gov Although specific biocatalytic methods for the direct synthesis of a wide array of this compound analogues are still under development, the existing knowledge in steroid biotransformation lays the groundwork for future research. The use of enzymes could be particularly beneficial in achieving high stereoselectivity at the C20 position, should new chiral centers be introduced during derivatization.

Comparative Biological Activity of Analogues

The ultimate goal of synthesizing novel analogues is to identify compounds with improved therapeutic profiles. The biological activity of this compound derivatives is typically assessed in comparison to the parent compound, prednisolone.

A notable example is the development of nitro-prednisolone derivatives. One such compound, NCX-1015, demonstrated significantly enhanced anti-inflammatory activity compared to prednisolone in models of both acute and chronic inflammation. drugbank.com In a model of collagen-induced arthritis, NCX-1015 was able to abrogate the plasma levels of a catabolite associated with cartilage and bone metabolism, suggesting a disease-modifying effect. drugbank.com Furthermore, unlike prednisolone, NCX-1015 did not activate osteoclast activity in vitro, a desirable trait given the risk of osteoporosis with long-term glucocorticoid use. drugbank.com This improved profile was attributed to the nitric oxide-donating properties of the analogue. nih.govdrugbank.com

The table below presents a summary of the comparative biological activities of selected prednisolone derivatives.

| Compound | Modification | Key Biological Findings | Reference |

| Prednisolone | Parent Compound | Standard glucocorticoid anti-inflammatory activity. | drugbank.com |

| NCX-1015 | 21-[(4-nitro-oxymethyl)benzoate] ester of prednisolone | More potent anti-inflammatory activity than prednisolone in acute and chronic models. Did not activate osteoclasts in vitro. | nih.govdrugbank.com |

| Budesonide-derived Cationic Lipids | Cationic lipid moieties attached to budesonide (B1683875) (a related glucocorticoid) | Showed the highest degree of glucocorticoid and antimicrobial properties among the tested cationic steroid lipids. | nih.gov |

This table is illustrative and based on available research. The direct comparative activity of a broad series of this compound analogues is not extensively documented in a single study.

Differential Receptor Binding Affinities and Kinetics

The therapeutic action of corticosteroids is initiated by their binding to glucocorticoid receptors (GR). The affinity and kinetics of this binding—how strongly and for how long the molecule binds to the receptor—are critical determinants of its potency. Structural modifications to the prednisolone backbone can significantly alter these parameters.

For instance, the introduction of ester groups at the C17 and C21 positions, a common strategy in prodrug design, creates molecules with increased lipophilicity. This property enhances skin penetration for topical formulations. While the prodrug itself may have a certain binding affinity, its true efficacy is determined by the affinity of its metabolites. Methylprednisolone (B1676475) aceponate, a nonhalogenated diester of 6α-methylprednisolone, is metabolized in the skin to its primary active metabolite, methylprednisolone-17-propionate. researchgate.net This metabolite exhibits a greater affinity for the glucocorticoid receptor than the parent compound, which is a key factor in its high potency. researchgate.net

Generally, the addition of 17α-hydroxyl or 21-hydroxyl groups tends to increase binding affinity while decreasing lipophilicity. nih.gov Conversely, esterification at these positions can have variable effects. While 21-esters often show lower binding affinity than the parent alcohol, the elongation of the ester chain can lead to an increase in both binding affinity and lipophilicity. nih.gov The presence of a carboxymethyl group at the C20 position, as in this compound, would be expected to significantly alter the electronic and steric profile of the side chain, thereby influencing its fit and residence time within the glucocorticoid receptor's ligand-binding domain. However, specific kinetic data for this compound is not extensively detailed in publicly available literature. The binding affinity is a crucial factor that often correlates with the therapeutic dose required for inhaled corticosteroids. researchgate.net

Table 1: Glucocorticoid Receptor Binding Affinities of Selected Steroids

| Compound | Relative Binding Affinity (RBA) |

|---|---|

| Dexamethasone (B1670325) | 100 |

| Prednisolone | 19 |

| Methylprednisolone-17-propionate | High (greater than parent compound) |

| Hydrocortisone | 10 |

Altered Metabolic Profiles and Stability

The metabolic profile and stability of a corticosteroid analogue dictate its duration of action and systemic exposure. Metabolic stability refers to a compound's susceptibility to biotransformation by enzymes. nih.gov High metabolic instability can lead to rapid clearance, while very high stability might cause unwanted accumulation. researchgate.net Prodrug strategies are often employed to create compounds that are metabolized in a controlled manner.

Methylprednisolone aceponate is designed for extensive metabolism within the skin via esterolytic hydrolysis. researchgate.net This localized bioactivation minimizes systemic exposure. After reaching systemic circulation, its active metabolites are further processed, primarily through conjugation with glucuronic acid, before being eliminated. researchgate.net The half-life of the main active metabolite, methylprednisolone 17-propionate, is approximately 16 hours. researchgate.net

The structural characteristics of this compound suggest it is a metabolite formed from further processing of a prednisolone derivative. The carboxymethyl group implies an oxidation process has occurred on the C21 side chain. The stability of this metabolite would be influenced by its susceptibility to phase II conjugation reactions, which facilitate excretion. The goal of altering metabolic profiles is often to enhance the therapeutic index by maximizing local activity while minimizing systemic effects. This is achieved by designing molecules that are rapidly inactivated upon entering systemic circulation.

Modulation of Specific Cellular Responses

The binding of a corticosteroid to the glucocorticoid receptor initiates a cascade of cellular events. The activated receptor-ligand complex moves into the cell nucleus, where it modulates the transcription of specific genes. patsnap.com This genomic action leads to the increased production of anti-inflammatory proteins, such as lipocortin-1, and the suppression of pro-inflammatory signaling pathways, like NF-κB. patsnap.com

Different analogues can modulate these responses with varying intensity. The potency of a corticosteroid is linked to its ability to induce these genomic changes. Methylprednisolone aceponate, through its active metabolite, effectively suppresses the production of inflammatory mediators like prostaglandins (B1171923) and leukotrienes and reduces the recruitment of immune cells to the site of inflammation. patsnap.com It can also exert antiproliferative effects by downregulating genes involved in cell proliferation, which is beneficial in skin conditions characterized by excessive cell growth. patsnap.com

The specific cellular responses modulated by this compound would depend on its own glucocorticoid receptor binding affinity and its ability to effectively induce or repress target genes. While it is a product of the metabolic cascade, its own biological activity as an anti-inflammatory mediator is not well-characterized in available studies.

Prodrug Strategies and Metabolic Precursors

Prodrugs are inactive or less active molecules that are converted into an active drug within the body. This strategy is widely used to overcome pharmaceutical and pharmacokinetic barriers, such as poor solubility or lack of site-specificity.

Design of Prodrugs to Influence this compound Formation or Activity

The design of corticosteroid prodrugs often involves esterification to enhance lipophilicity and improve absorption, particularly in topical applications. Methylprednisolone aceponate is a classic example of a prodrug designed for targeted activity in the skin. patsnap.com It is a diester of 6α-methylprednisolone, engineered to be readily hydrolyzed to its active form, methylprednisolone-17-propionate, within the skin. researchgate.net

The formation of subsequent metabolites, potentially including this compound, is a consequence of the systemic breakdown of the active compound. The design of the initial prodrug dictates the nature and concentration of all downstream metabolites. By modifying the ester groups on the parent steroid, researchers can influence the rate of hydrolysis and the subsequent metabolic pathway, thereby controlling the formation of various metabolic products. The ultimate goal is to generate high local concentrations of the most active metabolite while ensuring that any metabolites entering the systemic circulation are quickly inactivated and eliminated.

Enzymatic Hydrolysis and Activation of Prodrugs

The activation of ester-based corticosteroid prodrugs is dependent on enzymatic hydrolysis. When a prodrug like Methylprednisolone aceponate is applied topically, it penetrates the outer layer of the skin and is exposed to esterase enzymes present in skin cells. These enzymes cleave the ester bonds, releasing the active drug.

This bioactivation is a critical step that "switches on" the therapeutic agent at the desired site of action. The efficiency of this enzymatic conversion is a key consideration in prodrug design. The process ensures that the highly potent form of the drug is concentrated in the target tissue, which is fundamental to the favorable therapeutic index of modern topical corticosteroids. The active metabolite, once formed, can then undergo further metabolism, including oxidation and conjugation, leading to the formation of various inactive elimination products.

Table 2: Compounds Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Betamethasone valerate |

| Dexamethasone |

| Hydrocortisone |

| Hydrocortisone butyrate |

| Methylprednisolone |

| 6α-methylprednisolone |

| Methylprednisolone aceponate |

| Methylprednisolone-17-propionate |

| Mometasone (B142194) furoate |

| Prednicarbate |

Future Research Directions and Open Questions

Deeper Mechanistic Understanding of Metabolite Function

While 20-Carboxymethylprednisolone is recognized as a metabolite of methylprednisolone (B1676475), its precise biological role remains largely uncharted territory. Future research must pivot from viewing it as a mere excretory product to exploring its potential as an active biomolecule.

Role of this compound Beyond a Simple Excretion Product

The prevailing understanding of this compound is that of an inactive metabolite destined for elimination. However, emerging evidence from analogous corticosteroid metabolites suggests that this view may be overly simplistic. For instance, studies on other glucocorticoid metabolites have revealed that they can retain significant biological activity. A notable example is the metabolite of mometasone (B142194) furoate, 6β-OH mometasone furoate, which has demonstrated considerable binding affinity for glucocorticoid receptors. This precedent raises the compelling question of whether this compound might also possess as-yet-undiscovered physiological functions.

Future investigations should focus on elucidating any intrinsic biological activity of this compound. This could involve a battery of in vitro assays to assess its effects on various cell types, particularly those involved in inflammatory and immune responses. Key research questions would include whether this metabolite can modulate cytokine production, influence cell proliferation or apoptosis, or alter the expression of genes related to inflammation and immunity.

Investigation of Undiscovered Receptor or Enzyme Interactions

A critical avenue for future research is the systematic screening of this compound against a wide array of receptors and enzymes. While its parent compound, methylprednisolone, primarily interacts with the glucocorticoid receptor, it is conceivable that the structural modifications leading to the formation of this compound could alter its binding profile, potentially enabling it to interact with novel molecular targets.

Comprehensive binding assays, including radioligand binding assays and surface plasmon resonance, could be employed to identify potential interactions with known and orphan receptors. Furthermore, enzymatic assays should be conducted to determine if this compound can act as a substrate, inhibitor, or modulator of key enzymes involved in steroid metabolism and signaling pathways. Uncovering such interactions would be a pivotal step in understanding its potential biological significance.

Advanced Preclinical Model Development

To dissect the nuanced metabolic and mechanistic pathways related to this compound, the development and application of sophisticated preclinical models are imperative. These models can offer a more physiologically relevant context compared to traditional cell culture systems.

Microfluidic and Organ-on-a-Chip Systems for Metabolic and Mechanistic Studies

Microfluidic and organ-on-a-chip platforms represent a groundbreaking approach to studying drug metabolism and action in a controlled, human-relevant microenvironment. These systems can be engineered to mimic the structure and function of specific organs, such as the liver, which is a primary site of corticosteroid metabolism.

By creating "liver-on-a-chip" models, researchers can perfuse the system with methylprednisolone and monitor the formation of this compound in real-time. This would allow for detailed pharmacokinetic and metabolic studies, providing insights into the rate of its formation and its subsequent effects on the liver microenvironment. Furthermore, these platforms can be designed to include other cell types, such as immune cells, to investigate the potential immunomodulatory effects of the metabolite in a more complex, multi-cellular context.

CRISPR/Cas9-based Approaches for Genetic Dissection of Metabolism and Signaling

The revolutionary CRISPR/Cas9 gene-editing technology offers an unprecedented opportunity to precisely dissect the genetic underpinnings of this compound's metabolism and potential signaling pathways.

Researchers can utilize CRISPR/Cas9 to create cell lines with specific gene knockouts or modifications in enzymes suspected to be involved in the conversion of methylprednisolone to its carboxymethyl metabolite. By comparing the metabolic profiles of these modified cells to wild-type cells, the precise enzymatic machinery responsible for this metabolic step can be identified.

Moreover, CRISPR/Cas9 can be used to knock out or alter potential receptor targets of this compound. By observing the cellular response to the metabolite in the absence of a specific receptor, its functional interaction with that receptor can be confirmed or refuted. This powerful genetic tool will be instrumental in building a comprehensive understanding of the molecular pathways influenced by this compound.

Computational and In Silico Approaches

Computational and in silico methods are poised to play a crucial role in guiding and accelerating research into this compound. These approaches can provide valuable predictions and insights that can be subsequently validated through experimental studies.

Table 1: Potential Applications of In Silico Approaches in this compound Research

| In Silico Approach | Application | Potential Insights |